5-[(hexylamino)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one
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Overview
Description
5-[(HEXYLAMINO)METHYL]-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is a complex organic compound that belongs to the benzodiazole family This compound is characterized by its unique structure, which includes a hexylamino group attached to a benzodiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(HEXYLAMINO)METHYL]-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE typically involves multiple steps. One common method includes the reaction of 1,3-dimethylbenzodiazole with hexylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced technologies, such as microwave-assisted synthesis and flow chemistry, can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[(HEXYLAMINO)METHYL]-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines and other reduced derivatives.
Substitution: The hexylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
5-[(HEXYLAMINO)METHYL]-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(HEXYLAMINO)METHYL]-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE involves its interaction with specific molecular targets and pathways. The hexylamino group plays a crucial role in its binding affinity and specificity towards these targets. The compound may exert its effects by modulating enzyme activity, altering cellular signaling pathways, or interacting with nucleic acids.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethylbenzodiazole: Shares the benzodiazole core but lacks the hexylamino group.
Hexylamine: Contains the hexylamino group but lacks the benzodiazole core.
Uniqueness
The unique combination of the hexylamino group and the benzodiazole core in 5-[(HEXYLAMINO)METHYL]-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE imparts distinct chemical and biological properties that are not observed in its individual components or other similar compounds.
This detailed article provides a comprehensive overview of 5-[(HEXYLAMINO)METHYL]-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
5-[(hexylamino)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is a compound belonging to the benzimidazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C_{14}H_{22}N_{4}O
- Molecular Weight : 262.35 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activities of this compound have been investigated in various studies. Below are key findings regarding its pharmacological effects:
Anticancer Activity
Several studies have shown that compounds in the benzimidazole class exhibit significant anticancer properties. For instance:
- Mechanism : Benzimidazole derivatives often induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Case Study : A study demonstrated that a related benzimidazole compound had an IC50 value of ≤5 μM against HL-60 human promyelocytic leukemia cells, indicating potent cytotoxicity .
Antimicrobial Activity
Benzimidazole derivatives have also been noted for their antimicrobial properties:
- Mechanism : These compounds can disrupt bacterial cell membranes or inhibit essential metabolic pathways.
- Case Study : In vitro tests showed activity against Gram-positive bacteria and some yeast strains .
Neuroprotective Effects
Recent research has indicated potential neuroprotective effects:
- Mechanism : The compound may exert neuroprotection by reducing oxidative stress and inflammation in neuronal cells.
- Research Findings : Animal models have shown improved outcomes in neurodegenerative disease models when treated with benzimidazole derivatives .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C16H25N3O |
---|---|
Molecular Weight |
275.39 g/mol |
IUPAC Name |
5-[(hexylamino)methyl]-1,3-dimethylbenzimidazol-2-one |
InChI |
InChI=1S/C16H25N3O/c1-4-5-6-7-10-17-12-13-8-9-14-15(11-13)19(3)16(20)18(14)2/h8-9,11,17H,4-7,10,12H2,1-3H3 |
InChI Key |
PSEAXTRNUWAGFD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNCC1=CC2=C(C=C1)N(C(=O)N2C)C |
Origin of Product |
United States |
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